An In-depth Technical Guide to the Physicochemical Properties and Solubility of 2-Methylcyclopropane-1-carboximidamide Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties and Solubility of 2-Methylcyclopropane-1-carboximidamide Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties and solubility of 2-Methylcyclopropane-1-carboximidamide hydrochloride (CAS No: 617715-95-4).[1][2] While experimental data for this specific compound is not extensively available in public literature, this document synthesizes predicted values, data from structurally analogous compounds, and detailed, field-proven experimental protocols to offer a robust framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's behavior in various experimental settings. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropane ring is a recurring structural motif in medicinal chemistry, valued for its ability to introduce conformational rigidity and modulate electronic properties without significantly increasing molecular weight. The strained three-membered ring of 2-Methylcyclopropane-1-carboximidamide hydrochloride imparts unique stereoelectronic characteristics that can influence its binding to biological targets. A thorough understanding of its physicochemical properties is paramount for its application in drug discovery and development, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Physicochemical Properties
Identity and Structure
| Property | Value | Source |
| Chemical Name | 2-Methylcyclopropane-1-carboximidamide hydrochloride | [1][2] |
| CAS Number | 617715-95-4 | [1][2] |
| Molecular Formula | C₅H₁₁ClN₂ | Inferred from structure |
| Molecular Weight | 134.61 g/mol | Calculated |
| Canonical SMILES | CC1CC1C(=N)N.Cl |
Predicted and Analog-Derived Properties
The following table summarizes key physicochemical properties. Due to the lack of direct experimental data, values are either predicted or derived from structurally related compounds such as cyclopropylamine and cyclopropanecarboxamide. These values should be considered as estimations pending experimental verification.
| Property | Predicted/Analog Value | Rationale and Comparative Insights |
| Melting Point (°C) | Data not available | The hydrochloride salt of cyclopropylamine has a melting point of 85-86 °C.[3][4] It is reasonable to expect the title compound to be a solid at room temperature with a distinct melting point, likely influenced by its crystalline structure. |
| Boiling Point (°C) | Data not available | Not applicable for a salt, which will likely decompose at high temperatures. The free base of the related cyclopropylamine boils at 49-50 °C.[3][4] |
| pKa | Estimated ~9-10 | The pKa of cyclopropylamine is approximately 9.10.[4] The carboximidamide group is a strong base, and its pKa is expected to be in a similar range, indicating that it will be protonated at physiological pH. |
| logP (Octanol-Water Partition Coefficient) | Predicted XlogP: 0.1 | This predicted value suggests that the free base has relatively low lipophilicity. The hydrochloride salt form will be significantly more hydrophilic. |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-Methylcyclopropane-1-carboximidamide hydrochloride.
Determination of pKa by Potentiometric Titration
Causality: The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH. For an ionizable compound like 2-Methylcyclopropane-1-carboximidamide hydrochloride, the pKa will significantly influence its solubility, permeability, and interaction with biological targets. Potentiometric titration is a robust and widely used method for its determination.[5][6][7][8]
Protocol:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of sodium hydroxide (NaOH) and a 0.1 M solution of hydrochloric acid (HCl). Standardize these solutions against a primary standard.
-
Prepare a 0.15 M solution of potassium chloride (KCl) to maintain a constant ionic strength during the titration.[5][6]
-
Accurately prepare a 1 mM solution of 2-Methylcyclopropane-1-carboximidamide hydrochloride in deionized water.
-
-
Calibration of the pH Meter:
-
Titration Procedure:
-
Place 20 mL of the 1 mM sample solution into a temperature-controlled titration vessel.
-
Add the KCl solution to achieve a final concentration of 0.15 M.
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[5][6]
-
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve (or by calculating the first or second derivative).
-
The pH at the half-equivalence point corresponds to the pKa of the compound.[5]
-
Diagram of pKa Determination Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Solubility by the Shake-Flask Method
Causality: Solubility is a fundamental property that affects a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[9][10][11][12] This method ensures that the solution is truly saturated, providing an accurate measure of the maximum amount of solute that can dissolve in a given solvent.
Protocol:
-
Preparation of Media:
-
Equilibration:
-
Add an excess amount of 2-Methylcyclopropane-1-carboximidamide hydrochloride to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).[11][13]
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the samples to stand undisturbed to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or mol/L at the specified temperature and pH.
-
Diagram of Shake-Flask Solubility Workflow:
Caption: Generalized workflow for the shake-flask solubility determination method.
Solubility Profile
While specific experimental solubility data for 2-Methylcyclopropane-1-carboximidamide hydrochloride is unavailable, a qualitative solubility profile can be inferred based on its structure and the properties of similar compounds.
-
Aqueous Solubility: As a hydrochloride salt of a basic compound, it is expected to be freely soluble in water. The related cyclopropylamine is miscible with water.[3][4] Its aqueous solubility will be pH-dependent, with higher solubility at lower pH values where the amidine group is fully protonated.
-
Organic Solubility: The solubility in organic solvents will be influenced by the polarity of the solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have good solubility due to the potential for hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Likely to be soluble.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low solubility.
-
Conclusion
This technical guide has provided a detailed framework for understanding and characterizing the physicochemical properties and solubility of 2-Methylcyclopropane-1-carboximidamide hydrochloride. While a lack of direct experimental data necessitates the use of predictions and analog comparisons, the provided experimental protocols offer a clear path for researchers to generate robust and reliable data. A thorough experimental investigation of the properties outlined in this guide is essential for the successful development of this compound for any potential application.
References
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
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Castilla López, Ò. (2017, June). Solubility determination of salts. Retrieved from [Link]
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